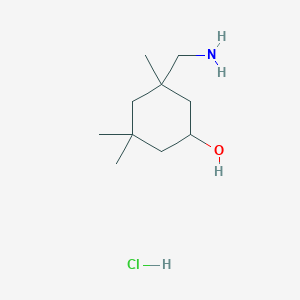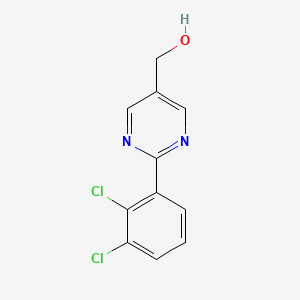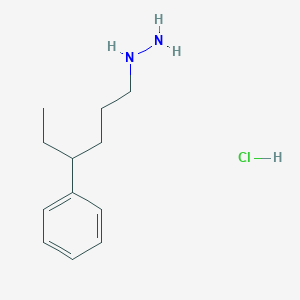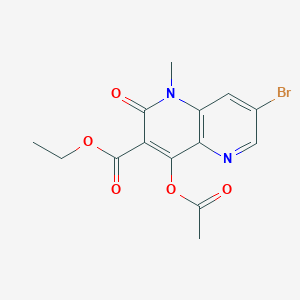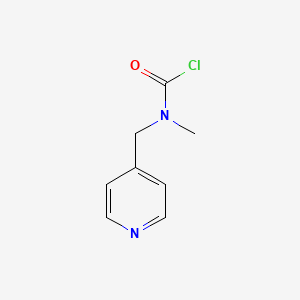
N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride is an organic compound that belongs to the class of carbamoyl chlorides These compounds are characterized by the presence of a carbamoyl group (–CONH2) attached to a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride typically involves the reaction of N-methyl-N-(pyridin-4-ylmethyl)amine with phosgene (COCl2) or a similar chlorinating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition of the product. The general reaction scheme is as follows:
N-methyl-N-(pyridin-4-ylmethyl)amine+COCl2→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. Alternative chlorinating agents such as triphosgene or diphosgene can also be used to minimize the hazards associated with phosgene gas.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the carbamoyl chloride group is highly reactive and can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-methyl-N-(pyridin-4-ylmethyl)carbamic acid and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide (NaOH) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are used under controlled conditions.
Major Products Formed
Nucleophilic substitution: The major products are N-methyl-N-(pyridin-4-ylmethyl)carbamates or thiocarbamates, depending on the nucleophile used.
Hydrolysis: The major products are N-methyl-N-(pyridin-4-ylmethyl)carbamic acid and hydrochloric acid.
Reduction: The major product is N-methyl-N-(pyridin-4-ylmethyl)amine.
Aplicaciones Científicas De Investigación
N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The chlorine atom in the carbamoyl chloride group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify biomolecules and other substrates, leading to changes in their structure and function.
Comparación Con Compuestos Similares
N-methyl-N-(pyridin-4-ylmethyl)carbamoylchloride can be compared with other carbamoyl chlorides and related compounds, such as:
- N-methyl-N-(pyridin-3-ylmethyl)carbamoylchloride
- N-methyl-N-(pyridin-2-ylmethyl)carbamoylchloride
- N-methyl-N-(phenylmethyl)carbamoylchloride
These compounds share similar reactivity and applications but differ in the position of the substituent on the pyridine ring or the nature of the substituent. The unique structure of this compound, with the substituent at the 4-position of the pyridine ring, may confer specific reactivity and selectivity in certain reactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H9ClN2O |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
N-methyl-N-(pyridin-4-ylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C8H9ClN2O/c1-11(8(9)12)6-7-2-4-10-5-3-7/h2-5H,6H2,1H3 |
Clave InChI |
MAPBBIHYSUNXRS-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=NC=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


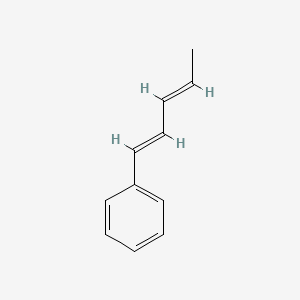

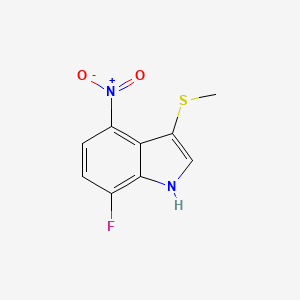
![[4-Fluoro-3-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13088115.png)

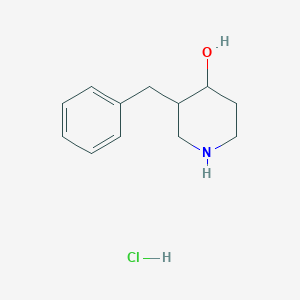
![2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13088129.png)


